molecular formula C16H14FNO4S B2771162 N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide CAS No. 895480-32-7

N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide

Cat. No. B2771162
CAS RN: 895480-32-7
M. Wt: 335.35
InChI Key: KRGQFRZRKNRVRG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide, also known as AFSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFSA is a sulfonamide derivative and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).

Scientific Research Applications

Metabolism of Aromatic Amines

Aromatic amines undergo metabolism through N-acetylation and N-hydroxylation to hydroxamic acids, leading to the formation of N,O-sulfonate and N,O-glucuronide conjugates. These processes are crucial in understanding chemical carcinogenesis associated with aromatic amines. The study by Mulder and Meerman (1983) highlights the competition between sulfation and glucuronidation pathways in this metabolism, emphasizing the role of N,O-sulfonation in generating reactive intermediates that can bind covalently to proteins, RNA, DNA, and low molecular compounds like glutathione. This understanding aids in devising methods to decrease sulfation in vivo, potentially mitigating the carcinogenic effects of aromatic amines (Mulder & Meerman, 1983).

Cytotoxic Activity of Sulfonamide Derivatives

Research into sulfonamide derivatives, including structures related to N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide, has shown promise in the field of anticancer activity. Ghorab et al. (2015) synthesized various sulfonamide derivatives exhibiting significant cytotoxic activity against breast and colon cancer cell lines. This study underscores the potential of sulfonamide derivatives in developing new therapeutic agents for cancer treatment (Ghorab et al., 2015).

Electrochemical Capacitor Applications

The incorporation of fluorophenyl groups, akin to those in N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide, into polymers for electrochemical capacitors has been explored by Ferraris et al. (1998). Their study on electroactive polymers demonstrates the dependence of morphology and electrochemical performance on the growth and cycling electrolytes, highlighting the potential of these materials in developing high-performance electrochemical capacitors (Ferraris et al., 1998).

Immunomodulatory Effects

A novel synthetic compound, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763), has been investigated for its immunorestorative properties. Wang et al. (1988) demonstrate the compound's ability to enhance the cytolytic T-lymphocyte response to tumors and viruses in immunocompromised mice, highlighting its potential as an immunopotentiator in cancer and viral infections (Wang et al., 1988).

Antimicrobial and Urease Inhibition Activity

Derivatives of sulfonamides, which share structural similarities with N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide, have been synthesized and evaluated for their antimicrobial and urease inhibition activities. Darwish et al. (2014) report on novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety, showing promising results in antimicrobial effectiveness and urease inhibition, suggesting potential applications in developing new antibacterial agents and treatments for conditions caused by urease-producing pathogens (Darwish et al., 2014).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S/c1-11(19)12-3-2-4-14(9-12)18-16(20)10-23(21,22)15-7-5-13(17)6-8-15/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGQFRZRKNRVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide

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